Methyl 2-(4-cyanophenyl)-2-methylpropanoate
CAS No.: 444807-47-0
Cat. No.: VC2857757
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444807-47-0 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 2-(4-cyanophenyl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 |
| Standard InChI Key | FFCALCDCZITJBM-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)C#N)C(=O)OC |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C#N)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is characterized by its distinctive molecular structure containing both a nitrile group on the para position of the phenyl ring and a methyl ester moiety. The compound's identity can be established through various chemical identifiers as summarized in Table 1.
Table 1: Chemical Identifiers of Methyl 2-(4-cyanophenyl)-2-methylpropanoate
| Parameter | Value |
|---|---|
| CAS Number | 444807-47-0 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 2-(4-cyanophenyl)-2-methylpropanoate |
| InChI | InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 |
| InChIKey | FFCALCDCZITJBM-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C#N)C=C1)C(=O)OC |
The structure features a central carbon atom bearing two methyl groups, a 4-cyanophenyl group, and a methyl ester functional group. The cyano group at the para position of the phenyl ring contributes to the compound's electronic properties and potential reactivity patterns .
Synthesis Methods
Several synthetic routes have been reported for the preparation of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, with the most common approach involving alkylation of methyl 4-cyanophenylacetate.
Alkylation of Methyl 4-cyanophenylacetate
A well-documented synthesis pathway involves the reaction of methyl 4-cyanobenzeneacetate with iodomethane in the presence of sodium hydride as a base. The reaction is typically performed in N,N-dimethylformamide (DMF) as a solvent .
Reaction Conditions:
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Reagents: Methyl 4-cyanobenzeneacetate (2.646 g, 15.1 mmol), iodomethane (2.4 ml), sodium hydride (60% oil dispersion, 1.55 g, 38.8 mmol)
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Solvent: DMF (50 ml)
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Temperature: Initial addition at 0°C, followed by stirring at room temperature
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Duration: 2 hours
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Workup: Addition to ice water, extraction with ethyl acetate, washing with saturated NaCl solution
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Purification: Silica gel column chromatography using ethyl acetate/hexane (3:1)
Alternative Synthesis Methods
Alternative synthetic approaches include reactions involving methyl acrylate and 4-cyanobenzaldehyde in the presence of appropriate catalysts. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Physical and Chemical Properties
Methyl 2-(4-cyanophenyl)-2-methylpropanoate exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | White crystalline solid |
| Melting Point | 83-85°C |
| Solubility | Limited data available; likely soluble in common organic solvents |
| Storage Conditions | Recommended storage at 2-8°C in dry conditions |
| GHS Hazard Statements | H302-H312-H332 |
| GHS Precautionary Statements | P280 |
The compound contains two key functional groups: a cyano (nitrile) group and a methyl ester group. The cyano group can participate in various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and various cycloaddition reactions. The methyl ester group can undergo standard ester chemistry, including hydrolysis, transesterification, and reduction .
Spectroscopic Characterization
Spectroscopic data plays a crucial role in the identification and structural confirmation of Methyl 2-(4-cyanophenyl)-2-methylpropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the compound in CDCl₃ shows the following characteristic signals:
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δ 1.59 (6H, s): Corresponds to the two equivalent methyl groups attached to the quaternary carbon
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δ 3.67 (3H, s): Represents the methyl group of the ester functionality
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δ 7.42-7.47 (2H, m): Assigned to two aromatic protons
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δ 7.61-7.65 (2H, m): Assigned to the remaining two aromatic protons
These NMR data confirm the structure of Methyl 2-(4-cyanophenyl)-2-methylpropanoate, particularly the presence of two equivalent methyl groups and the para-substituted aromatic ring pattern.
Applications in Research and Organic Synthesis
Methyl 2-(4-cyanophenyl)-2-methylpropanoate has potential applications in various areas of chemical research and organic synthesis:
Synthetic Intermediate
The compound can serve as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both nitrile and ester groups that can be selectively transformed:
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The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocycles
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The ester group can undergo hydrolysis, transesterification, amidation, or reduction reactions
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These transformations can lead to the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science
Research Applications
In research settings, Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be utilized as:
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A model compound for studying reaction mechanisms
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A building block for the development of novel pharmaceutical candidates
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A precursor for the synthesis of functional materials
Comparison with Related Compounds
Methyl 2-(4-cyanophenyl)-2-methylpropanoate shares structural similarities with other compounds that contain the 4-cyanophenyl moiety or similar ester functionalities.
Structural Analogs
Notable structural analogs include:
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Methyl 2-(4-cyanophenyl)propanoate (CAS: 125670-62-4) - differs in having only one methyl group at the α-position
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Methyl (4-cyanophenyl)acetate - lacks the two methyl groups at the α-position
These structural variations can significantly influence the physical properties, reactivity patterns, and potential biological activities of these compounds.
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